![molecular formula C23H18BrN5O2S B2380676 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-88-7](/img/structure/B2380676.png)
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amine group might participate in acid-base reactions, while the sulfonyl group might undergo substitution reactions .Scientific Research Applications
Chemical Synthesis and Properties
- The synthesis of triazoloquinazolines involves reactions that yield various derivatives with potential for further chemical exploration. For example, the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues demonstrate complex chemical reactions leading to the formation of compounds with distinct properties (Gescher, Stevens, & Turnbull, 1977).
Pharmaceutical Research
- Quinazolinone and triazoloquinazoline derivatives have been studied for their potential as H1-antihistaminic agents, showing significant protection against histamine-induced bronchospasm in animal models. This suggests their potential application in developing new antihistamines with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial and Nematicidal Activity
- Some triazoloquinazoline derivatives have been evaluated for their antimicrobial and nematicidal properties, showing significant activity against various bacteria, fungi, and nematodes. This highlights their potential in developing new antimicrobial and nematicidal agents (Reddy, Rajesh Kumar, & Sunitha, 2016).
Anticancer Activity
- Novel triazoloquinoline derivatives have been synthesized and evaluated for their anticancer activity, demonstrating potential efficacy against human tumor cell lines. This indicates the potential of these compounds in cancer research and therapy development (Reddy, G. Reddy, P. S. Reddy, S. Reddy, Sudharsan Reddy, & Pathak, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds have been used as electron acceptors in the field of organic light-emitting diodes (oleds) .
Mode of Action
The compound interacts with its targets by acting as an electron acceptor . It is part of a class of compounds known for their thermally activated delayed fluorescence (TADF) activities and aggregation-induced emission enhancement (AIEE) properties . These properties suggest that the compound may play a role in energy transfer processes.
Result of Action
The compound’s TADF activity and AIEE properties suggest that it may contribute to the efficiency of OLEDs . Specifically, solution-processed OLEDs based on similar compounds have exhibited good performance, with an external quantum efficiency (EQE) of up to 6.2% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by factors such as temperature, humidity, and the presence of oxygen .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-7-12-19(15(2)13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBFZHDQKDHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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